Glutamicol-d5

Description

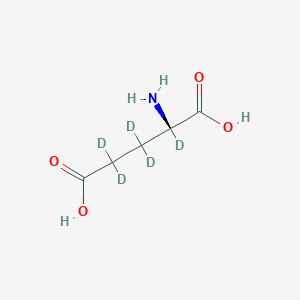

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-NKXUJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482295 | |

| Record name | Glutamicol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2784-50-1 | |

| Record name | Glutamicol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications of L Glutamic Acid D5 in Scientific Disciplines

Metabolomics and Metabolic Flux Analysis Using L-Glutamic Acid-d5

The primary application of L-Glutamic acid-d5 lies in its use as an internal standard and tracer in metabolomics studies. smolecule.comsigmaaldrich.com Its five deuterium (B1214612) atoms provide a distinct mass shift, enabling clear differentiation from its naturally occurring counterpart in mass spectrometry analyses. smolecule.com This property is fundamental to both quantitative metabolic profiling and the tracing of metabolic pathways.

Quantitative Metabolic Profiling in Biological Samples

L-Glutamic acid-d5 is extensively used as an internal standard for the accurate quantification of L-glutamic acid in a variety of biological samples, including plasma, urine, and cell extracts. sigmaaldrich.comwur.nlnih.gov The use of a stable isotope-labeled internal standard like L-glutamic acid-d5 is crucial for correcting analytical variations, such as in-source cyclization of glutamic acid to pyroglutamic acid during mass spectrometry analysis. wur.nlresearchgate.net

Table 1: Application of L-Glutamic Acid-d5 in Quantitative Metabolic Profiling

| Application | Sample Type | Analytical Technique | Purpose |

|---|---|---|---|

| Metabolomics and Lipidomics Profiling | Not specified | Not specified | Internal Standard sigmaaldrich.com |

| Neurotransmitter Quantification | Plasma | UPLC-HRMS | Internal Standard rsc.org |

| Amino Acid Analysis | Plasma | LC-MS/MS | Internal Standard wur.nl |

| Tryptophan, Tyrosine, and BCAA Pathway Analysis | Plasma, Urine | UHPLC-ESI-MS/MS | Internal Standard |

In the pursuit of novel biomarkers for diseases, L-Glutamic acid-d5 plays a vital role in ensuring the accuracy of metabolomic data. In studies focused on hepatocellular carcinoma (HCC), L-glutamic acid-d5 has been used as an internal standard to facilitate the identification of metabolic signatures that can distinguish HCC patients from those with cirrhosis. aacrjournals.orgmetabolomicsworkbench.orgmetabolomicsworkbench.org One study identified a panel of metabolites, including L-glutamic acid, that showed diagnostic potential for HCC in patients with metabolic syndrome. frontiersin.org Another recent study noted that L-glutamic acid-2,3,3,4,4-d5 levels were significantly lower in HCC patients compared to those with cirrhosis. nih.gov

Table 2: Research Findings on L-Glutamic Acid in Hepatocellular Carcinoma

| Finding | Comparison Groups | Significance | Reference |

|---|---|---|---|

| Panel of metabolites including L-glutamic acid identified as potential biomarkers. | Metabolic syndrome-positive HCC vs. metabolic syndrome without HCC. | The biomarker panel showed good diagnostic accuracy. frontiersin.org | frontiersin.org |

| L-glutamic acid-2,3,3,4,4-d5 levels were significantly lower in the HCC group. | HCC vs. Cirrhosis (CIRR). | Indicates a notable reduction in this metabolite in HCC. nih.gov | nih.gov |

Tracing Metabolic Fluxes in Cellular and Organismal Systems

The deuterium atoms on L-Glutamic acid-d5 act as a label, allowing researchers to trace the journey of the molecule through various metabolic pathways. smolecule.com By introducing L-Glutamic acid-d5 into a biological system, scientists can monitor its conversion into other metabolites, providing a dynamic view of cellular metabolism.

L-Glutamic acid is a key player in central carbon metabolism, readily converting to α-ketoglutarate, an intermediate in the Tricarboxylic Acid (TCA) cycle. sigmaaldrich.com By using L-Glutamic acid-d5, researchers can trace the flow of the labeled carbon and deuterium atoms through the TCA cycle. vulcanchem.com This provides insights into the activity of this crucial energy-producing pathway. vulcanchem.comtudublin.ie

Similarly, the metabolism of L-glutamic acid is interconnected with the pentose (B10789219) phosphate (B84403) pathway (PPP). escholarship.orgplos.orgnih.gov Tracing studies with labeled glutamic acid can help elucidate the relative contributions of glycolysis and the PPP to cellular metabolism. nih.govnih.gov For instance, studies in Bacillus subtilis have shown that the addition of glutamate (B1630785) can down-regulate most genes in the PPP and TCA cycle. plos.org

L-Glutamic acid is central to nitrogen metabolism in cells. nist.gov Isotope-labeled L-glutamic acid, including deuterated forms, is used to study the distribution and flow of both carbon and nitrogen within metabolic networks. This is particularly important in understanding how cells reallocate resources under different conditions. For example, optimizing carbon and nitrogen sources is crucial for maximizing L-glutamic acid production in industrial fermentation. zsp.com.pk

Dynamic metabolic models of microorganisms like Escherichia coli are powerful tools for understanding and optimizing fermentation processes for amino acid production. nih.govnih.gov These models often incorporate data from isotope labeling experiments to accurately simulate metabolic fluxes. While direct mentions of L-Glutamic acid-d5 in these specific E. coli simulation studies are not prevalent, the principle of using labeled substrates to validate and refine such models is well-established. nih.govresearchgate.netescholarship.org These simulations can predict how genetic modifications or changes in fermentation conditions will affect the production of L-glutamic acid. nih.govnih.gov

Analysis of Carbon and Nitrogen Flow Redistribution

Neuroscience Research Utilizing L-Glutamic Acid-d5

L-Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in neural communication, learning, and memory. medchemexpress.comwikipedia.org The deuterated variant, L-Glutamic acid-d5, has become an invaluable asset in neuroscience for its ability to act as a tracer and internal standard in sophisticated analytical techniques. smolecule.comglpbio.com

The precise measurement of neurotransmitter levels is fundamental to understanding brain function and pathology. L-Glutamic acid-d5 is frequently employed as an internal standard in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of L-glutamic acid and other related neurochemicals in biological samples. universite-paris-saclay.frnih.govresearchgate.net

In a study developing a rapid analysis method for glutamate, glutamine, and GABA in mouse frontal cortex microdialysis samples, L-Glutamic acid-d5 was used as an internal standard to ensure the accuracy and reliability of the quantification. universite-paris-saclay.frnih.gov The method demonstrated high sensitivity, with a limit of quantification for L-glutamic acid at 1.25 ng/ml. nih.gov This allows for the precise determination of basal extracellular levels and dynamic changes in these neurotransmitters. universite-paris-saclay.frnih.gov

Similarly, another validated UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid (GABA) and glutamic acid in human plasma utilized L-Glutamic acid-d5 as an internal standard. wur.nl This method proved to be sensitive and accurate for quantifying endogenous plasma concentrations. wur.nlresearchgate.net

Quantification of Neurotransmitters Using L-Glutamic Acid-d5 as an Internal Standard

| Analyte | Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| L-Glutamic Acid | Mouse Frontal Cortex Microdialysis Samples | HPLC-MS/MS | 1.25 ng/ml | nih.gov |

| Glutamine | Mouse Frontal Cortex Microdialysis Samples | HPLC-MS/MS | 3.15 ng/ml | nih.gov |

| GABA | Mouse Frontal Cortex Microdialysis Samples | HPLC-MS/MS | 0.63 ng/ml | nih.gov |

| Glutamic Acid | Human Plasma | UPLC-MS/MS | 30.9 ng/mL | wur.nlresearchgate.net |

| GABA | Human Plasma | UPLC-MS/MS | 3.4 ng/mL | wur.nlresearchgate.net |

L-Glutamic acid is the principal excitatory neurotransmitter, and its dynamics at the synapse are critical for neuronal signaling. wikipedia.orgebi.ac.uk L-Glutamic acid-d5 allows researchers to trace the movement and metabolism of glutamate within the brain, providing insights into the mechanisms of excitatory neurotransmission. medchemexpress.commedchemexpress.com By introducing the labeled compound, scientists can distinguish it from the endogenous pool of glutamate and follow its path.

Research has shown that L-Glutamic acid acts as an agonist at all major subtypes of glutamate receptors, including NMDA, AMPA, and kainate receptors. medchemexpress.commedchemexpress.com The use of L-Glutamic acid-d5 in experimental models enables the study of these receptor interactions and their role in synaptic plasticity, which is the basis for learning and memory. wikipedia.org

The glutamate-GABA-glutamine cycle is a crucial metabolic pathway in the brain that involves both neurons and glial cells (astrocytes). caymanchem.com This cycle is essential for replenishing the neurotransmitter pools of glutamate and GABA and for detoxifying ammonia (B1221849). L-Glutamine, synthesized from glutamate and ammonia, serves as a key substrate for the production of both excitatory glutamate and inhibitory GABA in neurons. caymanchem.comcaymanchem.com

Studies utilizing isotopic labeling, including with deuterated compounds like L-Glutamic acid-d5, have been instrumental in elucidating the intricacies of this cycle. By tracing the metabolic fate of the labeled glutamate, researchers can quantify the rates of conversion to glutamine in astrocytes and subsequent uptake and conversion back to glutamate or GABA in neurons. This provides a detailed understanding of neurotransmitter homeostasis and the mechanisms of ammonia transfer in the brain. caymanchem.com

Beyond its role in neurotransmission, glutamate is a central molecule in brain energy metabolism. rupahealth.com Deuterium metabolic imaging (DMI) using deuterated substrates like L-Glutamic acid-d5 allows for the non-invasive study of metabolic pathways in the brain. nih.govaacrjournals.org

An unbiased metabolomic study of the Alzheimer's disease brain used L-Glutamic acid-d5 as an internal standard to investigate widespread metabolic changes. nih.gov This research highlighted a significant dysregulation of mitochondrial aspartate metabolism in Alzheimer's disease. nih.gov Such studies demonstrate the power of using stable isotope-labeled compounds to uncover pathological alterations in brain metabolism. nih.gov

Analysis of Glutamate-GABA Cycle and Ammonia Transfer in Neurons

Cancer Metabolism Studies with Deuterated L-Glutamic Acid

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. nih.gov One of the key metabolic alterations in many cancers is an increased dependence on glutamine and glutamate metabolism, a phenomenon known as "glutamine addiction." nih.gov

Deuterated L-Glutamic acid is a valuable tool for probing the altered amino acid metabolism in cancer cells. nih.gov By tracing the metabolic fate of L-Glutamic acid-d5, researchers can map the flow of carbon and nitrogen through various metabolic pathways that are rewired in cancer.

Studies have shown that some tumors utilize glutamine and glutamate not only for energy production through the TCA cycle but also for the synthesis of building blocks like fatty acids. eurisotop.comresearchgate.net For instance, in certain pancreatic cancer cells, a non-canonical pathway involving the conversion of glutamine-derived aspartate to oxaloacetate in the cytoplasm is crucial for maintaining cellular redox balance and supporting tumor growth. eurisotop.com In glioblastoma, glutamine is converted to glutamate, which then enters the TCA cycle to support energy production and provide intermediates for biosynthesis. nih.gov

Deuterium metabolic imaging (DMI) has been used to differentiate metabolic subtypes of glioblastoma. aacrjournals.org In these studies, higher lactate (B86563) labeling and lower glutamate/glutamine labeling were observed in tumors compared to normal brain tissue, reflecting the altered glucose and amino acid metabolism in cancer. aacrjournals.org

Role in Glutamine-Glutamate Axis and Tumor Growth

The glutamine-glutamate axis is a metabolic pathway of paramount importance for the proliferation and survival of many cancer cells. frontiersin.org Cancer cells often reprogram their metabolic pathways to support rapid growth, with glutamine metabolism playing a central role. frontiersin.orgmdpi.com L-Glutamic Acid-d5, a deuterated stable isotope of L-glutamic acid, serves as a critical tracer for investigating the metabolic fate of glutamine and its interconvertible counterpart, glutamate, within the tumor microenvironment. nih.gov By introducing L-Glutamic Acid-d5 into in vitro or in vivo cancer models, researchers can meticulously track the incorporation of deuterium into various downstream metabolites, thereby illuminating the reprogrammed metabolic fluxes that sustain tumor growth. medchemexpress.com

A key process in this axis is the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase. mdpi.com The resulting glutamate is a versatile molecule used for synthesizing other amino acids, producing the antioxidant glutathione, and fueling the tricarboxylic acid (TCA) cycle for energy. frontiersin.org Studies utilizing isotopic tracers like L-Glutamic Acid-d5 allow for the quantification of flux through this pathway, demonstrating its heightened activity in certain cancers to meet the high demand for energy and biosynthetic precursors. frontiersin.orgmdpi.com Furthermore, excess glutamate can be released by tumor cells, influencing the surrounding microenvironment and potentially promoting seizures associated with brain tumors. The use of L-Glutamic Acid-d5 enables precise measurement of these metabolic dynamics, offering insights into the intercellular processes that support tumor progression.

Identification of Dysregulated Metabolic Pathways in Cancer

The metabolic landscape of cancer cells is often significantly different from that of healthy cells. L-Glutamic Acid-d5 is a powerful tool in the field of metabolomics for identifying and characterizing these dysregulated pathways. frontiersin.org When cancer cells are cultured with L-Glutamic Acid-d5, the deuterium label is incorporated into a wide array of metabolites as the labeled glutamate is processed through various cellular pathways. isotope.comaacrjournals.org Advanced analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are then used to detect these deuterium-labeled molecules. aacrjournals.orgcam.ac.uk This strategy allows researchers to map the flow of atoms from glutamate and pinpoint metabolic pathways that are aberrantly regulated in cancer. frontiersin.org

For example, this tracing approach can reveal an increased reliance on reductive carboxylation, a non-canonical pathway where glutamate is converted into citrate (B86180), which is particularly active under the hypoxic conditions common in solid tumors. Detecting the deuterium label in citrate and other TCA cycle intermediates provides quantitative evidence of this altered metabolic state. Such metabolomic studies have successfully identified panels of dysregulated metabolites, including L-glutamic acid, that can serve as potential biomarkers for various cancers, such as hepatocellular carcinoma and bladder cancer. frontiersin.orgaacrjournals.org

| Finding | Cancer Type / Context | Key Implication | Reference |

|---|---|---|---|

| Serum L-glutamic acid levels were found to be increased. | Metabolic Syndrome-Positive Hepatocellular Carcinoma (MetS(+) HCC) | Part of a biomarker panel for diagnosing MetS(+) HCC. | frontiersin.org |

| Dysregulated amino acid metabolism, including glutamate pathway components, was observed. | Bladder Cancer in smokers | Revealed a distinct metabolic signature with prognostic value. | aacrjournals.org |

| Glutamine metabolism is crucial for tumor development and metastasis. | General Cancer Biology | Targeting glutamine/glutamate pathways is a viable therapeutic strategy. | frontiersin.org |

| Excessive glutamate release from tumor cells. | Glioma and other brain tumors | May be responsible for tumor-associated necrosis and seizures. |

Structural Biology and Biomolecular Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Macromolecular Analysis

In the discipline of structural biology, L-Glutamic Acid-d5 is an indispensable compound for investigations utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.com NMR is a robust technique that provides high-resolution information on the three-dimensional structure, dynamics, and interactions of biological macromolecules such as proteins. lew.ro The strategic incorporation of stable isotopes, like the deuterium (²H) in L-Glutamic Acid-d5, is frequently a prerequisite for the successful application of NMR to larger and more complex biological systems. chemie-brunschwig.ch

The use of L-Glutamic Acid-d5 allows for the detailed examination of a macromolecule's structure, fluctuations, and binding events. isotope.comisotope.com By replacing specific protons with deuterons, the complexity of a proton NMR spectrum is significantly reduced, which helps to overcome the common problem of signal overlap, especially in large proteins. chemie-brunschwig.ch This isotopic labeling enables researchers to probe the local environment around glutamate residues. Furthermore, by analyzing the NMR signals of the labeled sites, scientists can gain insights into the flexibility and conformational changes of the protein backbone and side chains, which are often essential for biological function. When studying molecular interactions, changes in the NMR spectrum of a protein labeled with L-Glutamic Acid-d5 upon the addition of a binding partner (like a drug or another protein) can be used to map the interaction interface and characterize the binding event. gla.ac.uk

Selective isotope labeling is a powerful strategy in modern NMR, and L-Glutamic Acid-d5 is a key reagent in this approach. nih.gov This method involves the incorporation of specific labeled amino acids into a protein, while all other amino acid types remain in their natural, unlabeled state. researchgate.net This simplifies the resulting NMR spectra, making the analysis of large proteins more tractable. nih.gov For proteins expressed in microbial systems like E. coli, L-Glutamic Acid-d5 can be added to the growth media. The bacterium's metabolic pathways may also convert the supplied labeled glutamate into other amino acids, such as proline and arginine, thus extending the labeling to other specific sites within the protein. This approach is invaluable for focusing on the structure and function of particular domains or active sites within a large biomolecular complex.

A primary challenge in the NMR analysis of large macromolecules is the rapid decay of the NMR signal, leading to broad spectral lines and poor sensitivity. The incorporation of deuterium from compounds like L-Glutamic Acid-d5 helps to mitigate this issue. Deuterium's different magnetic properties compared to protons lead to a reduction in dipolar couplings and slower relaxation rates, which in turn results in sharper and more easily detectable NMR signals. chemie-brunschwig.chckisotopes.com This "deuterium effect" dramatically simplifies spectra and enhances resolution. nih.gov This spectral simplification is crucial for enabling the study of very large proteins and protein complexes (often >25 kDa), which would otherwise be difficult or impossible to analyze by solution NMR, thereby pushing the boundaries of the size of systems that can be investigated. chemie-brunschwig.chckisotopes.com

Selective Isotope Labeling Strategies for Protein Studies

Pulsed Electron Paramagnetic Resonance (EPR) Studies

Current research literature does not indicate specific applications of L-Glutamic Acid-d5 in pulsed electron paramagnetic resonance (EPR) studies. EPR spectroscopy, including its pulsed techniques, is a powerful method for studying paramagnetic species. While studies have been conducted on non-deuterated L-Glutamic acid for applications such as radiation dosimetry, the use of its deuterated form, L-Glutamic Acid-d5, in pulsed EPR investigations is not documented in available scientific reports. nih.gov

Research in Drug Development and Pharmacokinetics

The incorporation of stable isotopes like deuterium into molecules is a significant strategy in drug development and pharmacokinetic research. medchemexpress.commedchemexpress.com L-Glutamic Acid-d5 serves as a key compound in this field, primarily utilized as a tracer for precise quantification and for investigating the effects of deuteration on the metabolic fate of drugs. medchemexpress.commedchemexpress.com

Use as Tracers for Quantitative Analysis in Drug Development

L-Glutamic Acid-d5 is frequently employed as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netwur.nl The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and matrix effects, thereby ensuring the accuracy and precision of the quantification of the corresponding non-deuterated analyte. researchgate.net

A notable application is in the simultaneous determination of gamma-aminobutyric acid (GABA) and glutamic acid in human plasma. wur.nl In a validated UPLC-MS/MS method, L-Glutamic Acid-d5 was used as the internal standard for the quantification of endogenous glutamic acid. The method involved protein precipitation and solid-phase extraction, with the internal standard added to the samples to a final concentration of 2000 ng/mL. wur.nl The use of L-Glutamic Acid-d5 compensates for any analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer. researchgate.net

Table 1: Application of L-Glutamic Acid-d5 as an Internal Standard

| Analytical Method | Analyte Quantified | Biological Matrix | Internal Standard | Purpose |

|---|

Investigating Deuteration Effects on Drug Metabolic Profiles

The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a molecule, a phenomenon known as the kinetic isotope effect. glpbio.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. glpbio.com Consequently, deuteration can influence the pharmacokinetics of a drug by modifying its metabolic pathways. medchemexpress.commedchemexpress.com

Research on enzyme-catalyzed reactions has demonstrated primary and secondary deuterium isotope effects. For instance, a primary deuterium equilibrium isotope effect of 1.14 was observed for the reaction of L-glutamate-2-d with nicotinamide (B372718) adenine (B156593) dinucleotide (DPN). nih.gov This indicates that deuterium becomes enriched in the amino acid with respect to the reduced dinucleotide. Furthermore, a secondary equilibrium isotope effect was noted for the reduction of alpha-ketoglutarate-3,3-d2 to glutamate, with a value of 0.898, showing deuterium enrichment in the resulting amino acid. nih.gov

These findings highlight how the strategic placement of deuterium in a molecule like L-glutamic acid can influence its metabolic fate. In drug development, this principle is exploited to create deuterated drugs with potentially improved pharmacokinetic properties, such as a longer half-life or a more favorable metabolite profile. glpbio.comresearchgate.net While L-Glutamic Acid-d5 itself is primarily a research tool, the studies involving it and similar deuterated compounds provide valuable insights into the broader application of deuterium substitution in modifying drug metabolism.

Table 2: Deuterium Isotope Effects in Glutamate-Related Reactions

| Reaction | Deuterated Compound | Isotope Effect Type | Observed Value | Implication |

|---|---|---|---|---|

| Reaction with DPN | L-glutamate-2-d | Primary Equilibrium | 1.14 | Enrichment of deuterium in the amino acid. nih.gov |

Advanced Analytical Methodologies Employing L Glutamic Acid D5

Mass Spectrometry (MS) Techniques

Mass spectrometry has become an indispensable technique for the analysis of metabolites. nih.gov When coupled with chromatographic separation, it offers high sensitivity and selectivity. In this context, L-Glutamic acid-d5 plays a pivotal role, especially in quantitative studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the quantitative analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility. mdpi.com Methods have been developed for the automated quantitative analysis of numerous free amino acids in biological fluids using GC-MS. nih.gov

In a common approach, amino acids are derivatized with reagents like propyl chloroformate directly within the biological sample, which can be automated for high-throughput analysis. nih.govnih.govspringernature.com The derivatized amino acids are then separated on a GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov Although direct references to L-Glutamic acid-d5 in specific GC-MS derivatization protocols are less common than in LC-MS, the principle of using stable isotope-labeled internal standards is fundamental to achieving accurate quantification. mdpi.comnih.gov For instance, a rapid GC-MS/MS method for quantifying L-glutamic acid (GA) and γ-aminobutyric acid (GABA) in mouse brain tissue utilized stable isotopes of each compound as internal standards. nih.gov This method employed an online hot GC inlet for gas-phase sample derivatization, demonstrating linearity from 0.5 to 100 μg/mL for the analytes. nih.gov

Table 1: GC-MS/MS Method Parameters for L-Glutamic Acid (GA) and GABA Analysis

| Parameter | Value (GA) | Value (GABA) |

|---|---|---|

| Linearity Range | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL |

| Limit of Detection (LOD) | 100 ng/mL | 250 ng/mL |

| Internal Standard Used | Yes (Stable Isotope) | Yes (Stable Isotope) |

| Derivatization | Online hot inlet methylation | Online hot inlet methylation |

Data sourced from a study on neurotransmitter quantitation in mouse brain tissue. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for quantifying non-volatile small molecules like amino acids in complex mixtures. nih.gov Its high sensitivity and specificity make it suitable for a wide range of applications, from neuroscience research to clinical diagnostics. nih.govuniversite-paris-saclay.fr

L-Glutamic acid-d5 is frequently used in LC-MS/MS methods to quantify L-glutamic acid and related compounds in various biological samples, including brain microdialysates, plasma, and tissue homogenates. nih.govuniversite-paris-saclay.frwur.nl For example, a simple and robust UPLC-MS/MS method was developed to simultaneously measure GABA and glutamic acid in human plasma, employing L-Glutamic acid-d5 as the internal standard for glutamic acid. wur.nl This method achieved a lower limit of quantification (LLOQ) of 30.9 ng/mL for glutamic acid. wur.nl Another study described a method for the simultaneous quantification of L-glutamic acid, glutamine, and GABA in mouse prefrontal cortex samples, also using L-Glutamic acid-d5 ([d5]-glutamate) as an internal standard. nih.govuniversite-paris-saclay.fr

These methods often use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and its labeled internal standard. nih.govuniversite-paris-saclay.fr

Table 2: Example LC-MS/MS Method Performance for Neurotransmitter Analysis

| Analyte | LLOQ | Internal Standard | Matrix |

|---|---|---|---|

| L-Glutamic Acid | 1.25 ng/mL | [d5]-Glutamate | Mouse Brain Microdialysate |

| Glutamine | 3.15 ng/mL | Not specified | Mouse Brain Microdialysate |

| GABA | 0.63 ng/mL | [d6]-GABA | Mouse Brain Microdialysate |

Data from a study quantifying neuroactive substances in freely moving mice. nih.govuniversite-paris-saclay.fr

Utilization as an Internal Standard for Accurate Quantification

The primary and most crucial application of L-Glutamic acid-d5 is its use as an internal standard (IS) in mass spectrometry-based quantification. wur.nlnih.gov An ideal internal standard co-elutes with the analyte and experiences similar ionization effects and fragmentation, but is distinguishable by its mass. researchmap.jp By adding a known amount of L-Glutamic acid-d5 to a sample prior to processing, any sample loss during extraction or variability in instrument response can be corrected for. wur.nlresearchgate.net

This is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. wur.nl This ratio is then plotted against the analyte's concentration in calibration standards to create a calibration curve. wur.nl The use of a stable isotope-labeled internal standard like L-Glutamic acid-d5 is considered the gold standard for quantitative mass spectrometry because it effectively compensates for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. wur.nlresearchmap.jpresearchgate.net Numerous validated methods for amino acid analysis in biological fluids such as plasma, urine, and brain tissue explicitly rely on L-Glutamic acid-d5 or other SIL-amino acids for accurate and precise results. nih.govuniversite-paris-saclay.frwur.nlnih.gov

Correction for Analytical Artifacts (e.g., In-Source Cyclization to Pyroglutamic Acid)

A significant challenge in the analysis of glutamic acid and glutamine is their tendency to cyclize into pyroglutamic acid (pGlu). researchgate.netnih.gov This conversion can occur non-enzymatically under certain conditions but has also been identified as a significant analytical artifact that happens within the electrospray ionization (ESI) source of the mass spectrometer. researchgate.netnih.gov This in-source cyclization can lead to an underestimation of glutamic acid and an overestimation of pyroglutamic acid. researchgate.net

The use of a stable isotope-labeled internal standard, such as L-Glutamic acid-d5, is an effective strategy to correct for this artifact. wur.nlresearchgate.net Because L-Glutamic acid-d5 has nearly identical chemical properties to the unlabeled L-glutamic acid, it undergoes in-source cyclization at the same rate. wur.nlresearchgate.net By monitoring the corresponding mass transitions for both the analyte and the internal standard, the analytical software can use the ratio to calculate the original concentration of glutamic acid accurately, effectively canceling out the error introduced by the artifactual conversion to pyroglutamic acid. wur.nlresearchgate.net Research has confirmed that this conversion is fully corrected for when an appropriate deuterium-labeled glutamic acid internal standard is used. wur.nlresearchgate.net

Integration with High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are powerful separation techniques that are almost always coupled with mass spectrometry for the analysis of amino acids in complex samples. nih.govwur.nl The HPLC system separates the components of a mixture before they are introduced into the mass spectrometer's ion source. nih.gov This separation is crucial for distinguishing between isomers (like leucine (B10760876) and isoleucine) and for reducing the complexity of the sample entering the MS, which helps to minimize matrix effects and improve quantification accuracy. nih.govd-nb.info

Methods for amino acid analysis, including those for glutamic acid, typically involve a reversed-phase or HILIC column to achieve separation based on the analytes' physicochemical properties. wur.nld-nb.info

Hydrophilic Interaction Liquid Chromatography (HILIC) Separations

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation mode particularly well-suited for highly polar compounds like amino acids, which are often poorly retained on traditional reversed-phase columns. nih.govd-nb.infousda.gov HILIC separation is based on the partitioning of polar analytes between a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. universite-paris-saclay.frusda.gov

Several studies have successfully employed HILIC-MS/MS for the analysis of underivatized amino acids, including L-glutamic acid. nih.govuniversite-paris-saclay.frresearchmap.jpd-nb.info This approach avoids the need for a derivatization step, simplifying sample preparation. usda.gov In these methods, L-Glutamic acid-d5 serves as the internal standard, co-eluting with the native L-glutamic acid from the HILIC column. nih.govuniversite-paris-saclay.frresearchmap.jp The use of a high-organic mobile phase in HILIC also has the advantage of enhancing ESI efficiency, leading to better sensitivity in the mass spectrometer. researchmap.jpd-nb.infousda.gov A HILIC-based method was developed for the simultaneous quantification of L-glutamic acid, glutamine, and GABA in mouse brain samples, demonstrating excellent separation and sensitivity. nih.govuniversite-paris-saclay.fr

Derivatization Strategies for Enhanced Analytical Performance

In the realm of advanced analytical methodologies, the chemical modification of analytes, known as derivatization, is a pivotal strategy to enhance their detectability and separation. For polar and often non-volatile compounds like L-glutamic acid, derivatization is crucial for improving analytical performance, particularly in mass spectrometry (MS) and gas chromatography (GC) based methods. The use of its deuterated isotopologue, L-Glutamic Acid-d5, as an internal standard in conjunction with these derivatization techniques is fundamental to achieving accurate and precise quantification in complex biological matrices.

Derivatization serves multiple purposes: it can increase the volatility of an analyte for GC analysis, improve its chromatographic retention and peak shape in reversed-phase liquid chromatography (LC), and enhance its ionization efficiency for MS detection. By converting the polar carboxyl and amino groups of L-glutamic acid into less polar, more volatile, and more readily ionizable derivatives, the sensitivity and selectivity of the analytical method can be significantly improved.

Several derivatization reagents and strategies have been developed and applied for the analysis of amino acids, including L-glutamic acid and its deuterated counterpart. These methods often target the primary amine and carboxylic acid functional groups.

Common Derivatization Approaches:

Acylation and Esterification: This is a common two-step process for GC-MS analysis. The carboxyl groups are first esterified (e.g., with methanol (B129727) or isopropanol) followed by acylation of the amino and hydroxyl groups (e.g., with trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or isobutyl chloroformate). These reactions produce volatile and thermally stable derivatives suitable for GC separation and subsequent MS detection.

Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. The resulting derivatives are volatile and can be readily analyzed by GC-MS.

Chloroformate Derivatization: Alkyl chloroformates, like ethyl chloroformate and methyl chloroformate, react with both amino and carboxyl groups of amino acids in an aqueous medium. This one-step derivatization is rapid and produces derivatives that are amenable to GC-MS analysis.

Pre-column Derivatization for LC-MS: For LC-MS analysis, derivatization can enhance retention on reversed-phase columns and improve ionization efficiency. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), phenyl isothiocyanate (PITC), and dansyl chloride are used to tag the amino group, thereby increasing the hydrophobicity of the amino acid.

The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS), the specific requirements of the assay, and the nature of the sample matrix. In quantitative studies, L-Glutamic Acid-d5 is co-derivatized with the endogenous L-glutamic acid. Since the derivatization reaction is not always 100% efficient, the use of a stable isotope-labeled internal standard that undergoes the same derivatization process is critical to correct for any variability in the reaction yield and for losses during sample preparation.

Research Findings on Derivatization for L-Glutamic Acid Analysis:

Several studies have highlighted the effectiveness of different derivatization methods for the analysis of glutamic acid. For instance, a method involving derivatization with methyl chloroformate followed by GC-MS analysis has been shown to provide good linearity and sensitivity for the quantification of amino acids in biological samples. Another approach using propyl chloroformate derivatization has also been successfully applied for the comprehensive profiling of amino acids, including glutamic acid, in various matrices.

The following table summarizes selected research findings on the derivatization of glutamic acid for MS-based analysis, often employing deuterated standards for quantification.

| Derivatization Reagent | Analytical Platform | Key Findings |

| Ethyl Chloroformate | GC-MS | Rapid and simple derivatization in an aqueous medium. The resulting ethoxycarbonyl derivatives show excellent chromatographic properties and allow for sensitive detection of glutamic acid. |

| Propyl Chloroformate | GC-MS | Enables comprehensive profiling of amino acids. The derivatization is fast and efficient, providing good separation and resolution of various amino acids, including glutamic acid. |

| MTBSTFA | GC-MS | Forms stable tert-butyldimethylsilyl (TBDMS) derivatives. This method is known for its robustness and ability to produce characteristic fragmentation patterns in MS, aiding in compound identification. |

| AQC | LC-MS/MS | Pre-column derivatization enhances retention on reversed-phase columns and improves ionization efficiency. This method is widely used for the sensitive quantification of amino acids in biological fluids. |

Synthesis and Isotopic Characterization of L Glutamic Acid D5

Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation

The synthesis of L-Glutamic Acid-d5 (2,3,3,4,4-pentadeuterio-L-glutamic acid) involves the specific replacement of five hydrogen atoms with deuterium. smolecule.comchemicalbook.com Various methodologies have been developed to achieve high levels of deuterium incorporation while maintaining the structural and stereochemical integrity of the molecule.

Common synthesis strategies include:

Catalytic Hydrogen-Deuterium (H/D) Exchange: This is a prevalent method for producing deuterated molecules. It involves exposing L-glutamic acid to a deuterium source, typically deuterium oxide (D₂O), at high temperatures and pressures in the presence of a catalyst. ansto.gov.auvulcanchem.com Specialized equipment, such as hydrothermal Parr reactors, is often used for this process. ansto.gov.au Palladium-based catalysts are frequently employed to facilitate the exchange. vulcanchem.com

Acid or Base-Catalyzed Exchange: Deuterium can be incorporated by treating L-glutamic acid or its derivatives with deuterated acids or bases. google.com For instance, heating L-glutamic acid with deuterium chloride (DCl) in D₂O can facilitate the exchange of protons at specific positions. google.comresearchgate.net Similarly, treatment with alkali metal deuteroxides, like potassium deuteroxide, can also be used. google.com

Synthesis from Deuterated Precursors: L-Glutamic Acid-d5 can be constructed through multi-step organic synthesis starting from simpler, commercially available deuterated building blocks. smolecule.compnas.org One reported synthesis starts from dipotassium (B57713) acetylenedicarboxylate (B1228247) to produce DL-glutamic acid-d5. pnas.orgacs.org This approach allows for precise control over the location of the deuterium labels.

Biocatalytic Methods: Enzymatic approaches can be leveraged for stereoselective deuterium incorporation. While not the primary method for producing L-Glutamic Acid-d5, enzymes like α-oxoamine synthases have been shown to catalyze the α-deuteration of various amino acids and their esters with high stereoselectivity when incubated in D₂O. nih.gov

Determination of Isotopic Enrichment and Purity for Research Applications

Ensuring the quality of L-Glutamic Acid-d5 is critical for its use in research. rsc.org This involves determining not only its chemical purity but also its isotopic enrichment—the percentage of molecules that have been successfully deuterated—and confirming the location of the deuterium atoms. rsc.organsto.gov.au A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard strategy for this characterization. rsc.org

Analytical Techniques for Isotopic Characterization

| Analytical Technique | Purpose | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | To determine isotopic enrichment and overall deuteration level. rsc.organsto.gov.aunih.gov | HRMS, particularly techniques like Electrospray Ionization (ESI-HRMS) and Time-of-Flight (TOF) MS, can resolve the different isotopologues (e.g., d0, d1, d2, d3, d4, d5). nih.govalmacgroup.com By integrating the ion signals for each isotopologue, the percentage of isotopic purity can be calculated. rsc.orgnih.gov This method is rapid, highly sensitive, and requires minimal sample. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structural integrity and the specific positions of deuterium incorporation. rsc.organsto.gov.au | ¹H NMR is used to observe the disappearance of proton signals at the deuterated positions. However, for highly enriched compounds (>98 atom% D), the residual proton signals are very weak, limiting this technique's utility. sigmaaldrich.com²H (Deuterium) NMR is a powerful alternative for highly deuterated compounds. It directly detects the deuterium nuclei, providing a clean spectrum for structure verification and enrichment determination without interference from non-deuterated solvents. sigmaaldrich.comwikipedia.org |

| Chromatography | To assess chemical purity by separating the target compound from impurities. ansto.gov.aualmacgroup.com | Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to ensure the sample is free from chemical contaminants before isotopic analysis. ansto.gov.auacs.org When coupled with MS (e.g., LC-MS, GC-MS), it provides a comprehensive analysis of both chemical and isotopic purity. rsc.orgalmacgroup.com |

A certificate of analysis for deuterated compounds typically includes data from both NMR and MS to confirm the structure, chemical purity, and the level and location of isotopic enrichment. ansto.gov.au For L-Glutamic acid (2,3,3,4,4-D₅), a typical isotopic enrichment is 97-98% or higher. cdnisotopes.comisotope.com

Deuterium Isotope Effects in Biochemical Reactions (e.g., Nonenzymatic Transamination)

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). pnas.org This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. pnas.org The KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A kH/kD value greater than 1 indicates that C-H bond cleavage is part of the rate-determining step of the reaction. rsc.organnualreviews.org

The study of KIEs using L-Glutamic Acid-d5 provides valuable insights into reaction mechanisms, particularly for enzyme-catalyzed and non-catalyzed reactions involving amino acids. pnas.orgacs.org

Deuterium Isotope Effect in Nonenzymatic Transamination

Nonenzymatic transamination is a fundamental biochemical reaction where an amino group is transferred from an amino acid to a keto acid. Studies on the nonenzymatic transamination of L-glutamic acid have demonstrated a significant deuterium isotope effect. nih.gov

In a related study on a model reaction, the nonenzymatic transamination of DL-S-benzylcysteine catalyzed by a pyridoxal (B1214274) model, a kinetic α-deuterium isotope effect was measured. rsc.org

| Reaction | Substrate | kH/kD (at pH 7.0) | Implication |

| Transamination | DL-S-benzylcysteine | 5.5 | The abstraction of the α-hydrogen from the Schiff base intermediate is the rate-determining step. rsc.org |

| β-elimination | DL-S-benzylcysteine | 8.7 | The abstraction of the α-hydrogen is the rate-determining step. rsc.org |

These findings indicate that the cleavage of the C-H bond at the α-carbon is the slowest step in the transamination process. rsc.org Similar primary deuterium KIEs, with values around 6.0, have been observed in the oxidation of amino acids by flavoenzymes like l-amino acid oxidase, further highlighting that α C-H bond cleavage is the rate-limiting step in these biochemical transformations. acs.org The use of L-Glutamic Acid-d5 in such kinetic studies is crucial for detailing the transition states and mechanisms of amino acid metabolism. d-nb.infonih.gov

Future Directions and Emerging Research Avenues

Expansion of In Vivo Tracer Methodologies in Diverse Biological Systems

L-Glutamic Acid-d5, a deuterated form of L-Glutamic acid, serves as a powerful tracer in metabolic studies. smolecule.commedchemexpress.com The substitution of hydrogen atoms with deuterium (B1214612) creates a distinct mass signature that allows researchers to track the molecule through various biochemical pathways using techniques like mass spectrometry. vulcanchem.comckisotopes.com This is particularly useful for investigating the dynamics of amino acid metabolism and neurotransmitter pathways. smolecule.com

The application of L-Glutamic Acid-d5 as a tracer is expanding to a wide range of biological systems. In neuroscience, it is employed to study glutamatergic neurotransmission, a key process in brain function. smolecule.comacnp.org Researchers can use it to measure glutamate (B1630785) levels and activity in the brain, providing insights into neurological and psychiatric disorders where glutamate signaling is implicated, such as Alzheimer's disease, Parkinson's disease, and epilepsy. smolecule.comacnp.org The metabolic stability of the deuterated form allows for more accurate measurements of glutamate dynamics. smolecule.com

Beyond the central nervous system, L-Glutamic Acid-d5 is utilized to probe metabolic fluxes in various cell types and tissues. It helps in understanding the glutamate-glutamine cycle, a crucial pathway in cellular nitrogen metabolism and energy production. vulcanchem.com The ability to trace the fate of L-Glutamic Acid-d5 provides a detailed picture of how glutamine metabolism influences fundamental cellular processes like protein synthesis. vulcanchem.com

Future research will likely see the application of L-Glutamic Acid-d5 in a broader array of organisms and disease models. This will enable a more comprehensive understanding of metabolic reprogramming in conditions like cancer and metabolic disorders. vulcanchem.com The use of staggered administration of different isotopomers, including L-Glutamic Acid-d5, can allow for the determination of the rate of muscle protein synthesis from a single biopsy. ckisotopes.com

Table 1: Research Applications of L-Glutamic Acid-d5 as an In Vivo Tracer

| Research Area | Application of L-Glutamic Acid-d5 | Key Insights Gained |

|---|---|---|

| Neuroscience | Tracing glutamate neurotransmitter pathways | Understanding of glutamate's role in synaptic plasticity and neurodegenerative diseases. smolecule.comacnp.org |

| Metabolic Studies | Quantifying amino acid metabolism and the glutamate-glutamine cycle | Elucidation of cellular energy metabolism and nitrogen balance. vulcanchem.com |

| Drug Development | Assessing the impact of new therapies on glutamatergic systems | Evaluation of drug efficacy in preclinical models of neurological disorders. smolecule.com |

| Clinical Research | Potential to assess glutamine metabolism in patients with various diseases | May lead to personalized therapeutic approaches for cancer and metabolic disorders. vulcanchem.com |

Interdisciplinary Research Integrating Metabolomics, Proteomics, and Structural Biology

The full potential of L-Glutamic Acid-d5 is realized when its use is integrated with other "omics" disciplines, such as proteomics and structural biology. vulcanchem.comisotope.com This interdisciplinary approach provides a more holistic view of cellular function, connecting changes in metabolic fluxes with alterations in protein expression and structure.

Metabolomics studies using L-Glutamic Acid-d5 generate vast amounts of data on the concentrations and transformations of metabolites. isotope.comisotope.com When combined with proteomics, which analyzes the entire protein complement of a cell, researchers can link metabolic changes to the enzymes and signaling proteins that control these pathways. vulcanchem.com For instance, an observed change in the metabolism of L-Glutamic Acid-d5 could be correlated with the upregulation or downregulation of specific enzymes involved in glutamate metabolism.

Structural biology adds another layer of understanding by providing detailed three-dimensional information about the proteins that interact with L-Glutamic acid. isotope.com Techniques like nuclear magnetic resonance (NMR) spectroscopy can utilize isotopically labeled compounds, including those with deuterium, to probe the structure and dynamics of proteins and their binding to ligands like glutamate. isotope.com This information is crucial for understanding how genetic mutations or post-translational modifications can alter enzyme function and, consequently, metabolic pathways.

The integration of these fields is particularly powerful in the study of complex diseases. For example, in cancer research, combining metabolomic data from L-Glutamic Acid-d5 tracing with proteomic and transcriptomic analyses can reveal how cancer cells rewire their metabolism to support rapid growth and proliferation. vulcanchem.com This comprehensive understanding can identify novel therapeutic targets. vulcanchem.com

Table 2: Interdisciplinary Research Approaches with L-Glutamic Acid-d5

| Integrated Discipline | Combined Approach with L-Glutamic Acid-d5 | Example Research Focus |

|---|---|---|

| Proteomics | Correlating metabolic fluxes with protein expression levels. vulcanchem.com | Identifying key enzymes and transporters in metabolic reprogramming of cancer cells. |

| Transcriptomics | Linking changes in gene expression to alterations in metabolic pathways. vulcanchem.com | Understanding the transcriptional regulation of glutamate metabolism. |

| Structural Biology | Using NMR to study the interaction of glutamate with its receptors and enzymes. isotope.com | Elucidating the molecular basis of enzyme dysfunction in metabolic disorders. |

Development of Advanced Computational Models for Metabolic Interpretation

The large and complex datasets generated from studies using L-Glutamic Acid-d5 necessitate the development of advanced computational models for their interpretation. nih.govtudublin.ie These models are essential for translating raw data into meaningful biological insights.

Metabolic flux analysis (MFA) is a key computational technique that uses stable isotope tracer data to quantify the rates of reactions in a metabolic network. tudublin.ie By tracking the incorporation of deuterium from L-Glutamic Acid-d5 into various downstream metabolites, MFA can provide a detailed map of metabolic fluxes. nih.gov This allows researchers to understand how cells redirect their metabolic pathways in response to different conditions.

Kinetic models are another important computational tool that can simulate the dynamic behavior of metabolic pathways over time. mdpi.com These models incorporate information about enzyme kinetics and reaction rates to predict how the system will respond to perturbations, such as the introduction of a drug or a change in nutrient availability. tudublin.ie The development of dynamic metabolic simulation models has shown promise in predicting factors that can enhance the production of L-Glutamic acid in fermentation processes.

Furthermore, genome-scale metabolic models (GEMs) provide a comprehensive framework for integrating metabolomic, proteomic, and genomic data. frontiersin.org These models can be used to simulate the metabolic capabilities of an entire organism and to identify critical control points in metabolic networks. By combining GEMs with experimental data from L-Glutamic Acid-d5 tracing, researchers can gain a systems-level understanding of metabolism and its role in health and disease. frontiersin.org

Future efforts in this area will focus on creating more sophisticated and predictive computational models. These models will be crucial for unraveling the complexity of metabolic regulation and for identifying new strategies for therapeutic intervention. nih.govtudublin.ie

Q & A

Q. What is the rationale for using deuterium labeling (d5) in L-Glutamic Acid for receptor studies?

L-Glutamic Acid-d5 is a stable isotopologue where five hydrogen atoms are replaced with deuterium. This labeling enables precise tracking of metabolic pathways and receptor interactions without altering the molecule's biochemical activity. Researchers employ it in in vivo and in vitro studies to distinguish endogenous glutamate from exogenous sources, particularly in neurotransmitter release assays and ionotropic glutamate receptor (iGluR) activation experiments . For example, its deuterated structure allows quantification via mass spectrometry (LC-MS) in synaptic transmission studies, reducing background noise from natural isotopes .

Q. How does L-Glutamic Acid-d5 interact with ionotropic glutamate receptors (iGluRs)?

L-Glutamic Acid-d5 acts as a non-selective agonist for all iGluR subtypes (NMDA, AMPA, and kainate receptors). Its deuterium substitution does not significantly affect binding affinity, making it suitable for competitive binding assays. In electrophysiological studies, it induces depolarization in neuronal cells, mimicking endogenous glutamate’s role in synaptic plasticity. Researchers validate receptor specificity using antagonists like MK-801 (for NMDA) or CNQX (for AMPA/kainate) to isolate signaling pathways .

Q. What analytical methods are validated for quantifying L-Glutamic Acid-d5 in biological matrices?

Reverse-phase HPLC and LC-MS are the most common techniques. For example, dansylation followed by RP-HPLC with fluorescence detection achieves a limit of quantification (LOQ) of 0.1 µg/mL in tissue homogenates . LC-MS/MS using multiple reaction monitoring (MRM) enhances specificity, with deuterated internal standards (e.g., Glutamic Acid-d5 itself) correcting for matrix effects. Validation parameters include linearity (R² > 0.99), precision (CV < 15%), and recovery rates (85–115%) .

Advanced Research Questions

Q. How can researchers address discrepancies in L-Glutamic Acid-d5 pharmacokinetic data across studies?

Discrepancies often arise from variations in sample preparation (e.g., extraction efficiency in brain tissue) or analytical calibration. To mitigate this:

- Use standardized protocols for tissue homogenization (e.g., 0.1 M PBS with protease inhibitors).

- Validate methods with spike-and-recovery experiments in target matrices (e.g., cerebrospinal fluid vs. plasma).

- Cross-reference data with orthogonal techniques, such as microdialysis coupled with capillary electrophoresis .

Q. What experimental design considerations are critical for tracer studies using L-Glutamic Acid-d5 in metabolic flux analysis?

Key considerations include:

- Isotopic Purity : Ensure >98% deuterium enrichment to avoid interference from natural isotopes.

- Dosing Regimen : Use pulse-chase protocols to trace glutamate incorporation into the TCA cycle or glutathione synthesis.

- Compartmentalization : Account for intracellular vs. extracellular pools, as deuterated glutamate may exhibit differential transport kinetics via EAAT1/EAAT2 transporters .

- Data Normalization : Express results as molar percent enrichment (MPE) relative to total glutamate .

Q. How does L-Glutamic Acid-d5 facilitate the study of glutamate-glutamine cycling in cancer metabolism?

In cancer cells, glutaminolysis drives ATP production and biomass synthesis. L-Glutamic Acid-d5 is used to trace glutamine-to-glutamate conversion via glutaminase (GLS1). Researchers combine it with ¹³C-glucose to map carbon flux in LC-MS-based metabolomics. For instance, in lung cancer models, co-administration with gefitinib revealed altered glutamate dehydrogenase (GDH) activity, linking drug resistance to metabolic reprogramming .

Q. What are the challenges in correlating L-Glutamic Acid-d5 uptake with dopamine release in dopaminergic neurons?

While L-Glutamic Acid-d5 enhances dopamine (DA) release via presynaptic iGluR activation, confounding factors include:

- Cross-talk with GABAergic Inhibition : Glutamate-induced DA release may be modulated by GABA-B receptors.

- Astrocyte Uptake : Astrocytic EAATs rapidly clear extracellular glutamate, requiring pharmacological blockade (e.g., TFB-TBOA) to isolate neuronal effects .

- Temporal Resolution : Fast-scan cyclic voltammetry (FSCV) is preferred over microdialysis to capture subsecond DA release dynamics .

Methodological Comparison Table

Data Contradiction Analysis

- Thermodynamic Stability : NIST data for non-deuterated L-Glutamic Acid (ΔfH°solid = -1003.3 kJ/mol) may not fully align with deuterated forms due to isotopic mass effects. Researchers must recalibrate calorimetric assays when substituting d5 variants.

- Receptor Activation : Some studies report minor differences in NMDA receptor desensitization kinetics between deuterated and non-deuterated glutamate, likely due to altered hydrogen-bonding networks. Control experiments with unlabeled glutamate are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.